2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Overview
Description
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a chemical compound with the CAS Number 680217-86-1 . It has a molecular weight of 251.09 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.09 . It is solid in physical form and should be stored at ambient temperature . The InChI code representing its molecular structure is1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15)
.
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) in Drug Metabolism Studies
The use of NMR, particularly ^19F NMR, offers a non-invasive method to analyze the metabolic fate of fluorinated drugs in living organisms. This technique has shown promise in monitoring the metabolism of fluorinated compounds like 5-fluorouracil in tumors and liver, highlighting its potential in drug development and pharmacokinetics studies (Stevens et al., 1984).
Cancer Therapy and Drug Delivery Systems
Fluorinated compounds have been incorporated into various drug delivery systems, demonstrating enhanced efficacy in cancer therapy. For instance, multifunctional magnetic nanoparticle-based systems encapsulating drugs like 5-fluorouracil have shown potential for targeted tumor therapy and intracellular imaging, indicating the role of fluorinated compounds in developing advanced therapeutic strategies (Shen et al., 2016).
Ophthalmic Applications
The application of fluorouracil in ophthalmology, particularly in surgeries to prevent scarring and in the treatment of ocular surface malignancies, underscores the versatility of fluorinated compounds in medical treatments beyond oncology (Abraham et al., 2012).
Photocatalytic Degradation of Pharmaceuticals
Research on the photocatalytic degradation of fluorinated pharmaceuticals, such as 5-fluorouracil, using UV/TiO2 processes demonstrates the environmental applications of studying fluorinated compounds. This work contributes to understanding how these compounds can be broken down in water treatment processes, highlighting the intersection of environmental science and pharmacology (Lin & Lin, 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332 . The precautionary statements are P260;P271;P280 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNIEVARMJBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381911 | |
Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680217-86-1 | |
Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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